3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Pyrrolo[3,4-c]pyrrole Moiety: This step involves the construction of the pyrrolo[3,4-c]pyrrole ring system, which can be synthesized via a multi-step process involving the condensation of a suitable diamine with a diketone, followed by cyclization.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base.
Final Assembly: The final step involves the coupling of the benzoxazole and pyrrolo[3,4-c]pyrrole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Chemical Biology: It can be used to study the effects of chemical modifications on biological systems and to develop new chemical tools for biological research.
Mechanism of Action
The mechanism of action of 3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one: can be compared with other benzoxazole derivatives, pyrrolo[3,4-c]pyrrole compounds, and sulfonyl-containing molecules.
Uniqueness
- The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C19H21N5O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-methyl-5-[[2-(5-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H21N5O4S/c1-12-6-20-11-21-18(12)23-7-13-9-24(10-14(13)8-23)29(26,27)15-3-4-17-16(5-15)22(2)19(25)28-17/h3-6,11,13-14H,7-10H2,1-2H3 |
InChI Key |
QIWWKSBVDBQDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CC3CN(CC3C2)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C |
Origin of Product |
United States |
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